molecular formula C9H7F3INO B8510909 2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide

Cat. No. B8510909
M. Wt: 329.06 g/mol
InChI Key: QJKDMELMRBXBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C9H7F3INO and its molecular weight is 329.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide

Molecular Formula

C9H7F3INO

Molecular Weight

329.06 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide

InChI

InChI=1S/C9H7F3INO/c1-14(8(15)9(10,11)12)7-4-2-6(13)3-5-7/h2-5H,1H3

InChI Key

QJKDMELMRBXBPJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)I)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Part B: The above-obtained amide was dissolved in acetone (80 mL), to which potassium carbonate (15.75 g, 114.1 mmol) and iodomethane (9.6 mL, 114.1 mmol) were added. The reaction was heated to reflux for 2 hours and cooled, and the resulting solid was filtered. The solvent was removed from the filtrate. The residue was dissolved in dichloromethane, washed with water and brine, and dried over sodium sulfate. After filtration and removal of solvent, the solid was further dried in vacuo to give the desired 2,2,2-trifluoro-N-(4-iodo-phenyl)-N-methyl-acetamide as a white solid. MS found: (M+1)+=330.05.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.75 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Intermediate 32 (1.0 g, 3.175 mmol) in 20 mL of acetone was combined with CH3I (6.350 mmol, 0.901 g, 0.395 mL) and K2CO3 (6.350 mmol, 0.876 g) then refluxed at 80° C. for 2 hours. The reaction was worked up quenching the reaction with 1× saturated NaHCO3, extracted 4×25 mL EtOAc then washed 1× water, 1× saturated NaCl, dried over Na2SO4, then concentrated. The product was carried through without purification. ES/MS calcd. for C9H7F3INO 328.95. Found m/z=330 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.395 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.876 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.